molecular formula C8H17NOS B1477571 2-(Ethyl(tetrahydrothiophen-3-yl)amino)ethan-1-ol CAS No. 1849298-41-4

2-(Ethyl(tetrahydrothiophen-3-yl)amino)ethan-1-ol

Cat. No. B1477571
CAS RN: 1849298-41-4
M. Wt: 175.29 g/mol
InChI Key: OIAKIZYYOCYFQQ-UHFFFAOYSA-N
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Description

2-(Ethyl(tetrahydrothiophen-3-yl)amino)ethan-1-ol, also known as ETH-THTP, is a heterocyclic organic compound that has been extensively studied in the scientific research community due to its unique properties. ETH-THTP is a chiral molecule that is easily synthesized and is structurally similar to other compounds, making it a valuable tool for laboratory experiments. This compound has been used in many scientific studies and has been found to have a wide range of biochemical and physiological effects.

Scientific Research Applications

Medicinal Chemistry

Thiophene and its substituted derivatives are a very important class of heterocyclic compounds which show interesting applications in the field of medicinal chemistry . They have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry .

Anti-Inflammatory Drugs

Thiophene moieties have been proven to be effective in anti-inflammatory drugs . This makes them a topic of interest for medicinal chemists to synthesize and investigate new structural prototypes with more effective pharmacological activity .

Anti-Psychotic Drugs

Thiophene-based compounds have shown effectiveness as anti-psychotic drugs . They can be used to treat a variety of mental health disorders, including schizophrenia and bipolar disorder .

Anti-Arrhythmic Drugs

Thiophene derivatives have been used in the development of anti-arrhythmic drugs . These drugs are used to treat and prevent irregular heartbeats, which can lead to serious health complications if left untreated .

Anti-Anxiety Drugs

Compounds containing a thiophene nucleus have been used in the creation of anti-anxiety drugs . These drugs help to reduce the symptoms of anxiety disorders, improving the quality of life for those affected .

Anti-Fungal Drugs

Thiophene-based compounds have been used in the development of anti-fungal drugs . These drugs are used to treat a variety of fungal infections, from athlete’s foot to more serious systemic infections .

Anti-Cancer Drugs

Thiophene derivatives have shown promise in the development of anti-cancer drugs . They have been used in the synthesis of anticancer agents , providing a new avenue for cancer treatment research .

Anti-Atherosclerotic Agents

Thiophene-based compounds have been used in the synthesis of anti-atherosclerotic agents . These drugs are used to slow the progression of atherosclerosis, a disease in which plaque builds up inside the arteries .

properties

IUPAC Name

2-[ethyl(thiolan-3-yl)amino]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NOS/c1-2-9(4-5-10)8-3-6-11-7-8/h8,10H,2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIAKIZYYOCYFQQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CCO)C1CCSC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Ethyl(tetrahydrothiophen-3-yl)amino)ethan-1-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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